

Spectroscopic data (NMR, MS) of Sofosbuvir impurity J

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Compound of Interest

Compound Name: Sofosbuvir impurity J

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An In-depth Technical Guide to the Spectroscopic Analysis of Sofosbuvir Impurity J

For researchers, scientists, and drug development professionals, the thorough characterization of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is no exception. This guide provides a detailed overview of the spectroscopic data and analytical methodologies pertinent to the identification and characterization of **Sofosbuvir impurity J**, a known diastereoisomer of the active pharmaceutical ingredient.

Introduction to Sofosbuvir Impurity J

Sofosbuvir impurity J is identified as a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and potentially different biological activities. Therefore, the accurate identification and quantification of such impurities are paramount. The chemical formula for **Sofosbuvir impurity J** is $C_{22}H_{30}FN_4O_8P$, with a molecular weight of 528.47.[2]

Spectroscopic Data Summary

While specific, publicly available spectra for **Sofosbuvir impurity J** are limited, this section outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its structural relationship to Sofosbuvir and data from related impurities.[3]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of **Sofosbuvir impurity J**.

Parameter	Expected Value
Molecular Formula	C ₂₂ H ₃₀ FN ₄ O ₈ P
Molecular Weight	528.47
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Expected [M+H] ⁺ Ion	m/z 529.1756

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed structural information. As a diastereoisomer, the ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra of impurity J are expected to be very similar to those of Sofosbuvir, with subtle but distinct differences in chemical shifts and coupling constants, particularly around the chiral centers. The following tables present expected chemical shift ranges.

¹H NMR (400 MHz, DMSO-d₆)

Proton Assignment	Expected Chemical Shift (δ, ppm) Range
Uracil H-6	7.6 - 7.8
Phenyl H	7.1 - 7.4
Anomeric H-1'	6.0 - 6.2
H-3'	4.0 - 4.5
H-5'a, H-5'b	4.0 - 4.3
Alanine α-H	3.8 - 4.0
Isopropyl CH	4.7 - 4.9
2'-CH ₃	1.2 - 1.4
Isopropyl CH ₃	1.1 - 1.3
Alanine β-CH ₃	1.1 - 1.3

¹³C NMR (100 MHz, DMSO-d₆)

Carbon Assignment	Expected Chemical Shift (δ, ppm) Range
Uracil C-4	163 - 164
Uracil C-2	150 - 151
Phenyl C	120 - 130
Uracil C-6	140 - 141
Uracil C-5	101 - 102
Anomeric C-1'	85 - 87
C-4'	79 - 81
C-3'	70 - 72
C-5'	63 - 65
Alanine α-C	50 - 52
Isopropyl CH	68 - 70
2'-CH ₃	20 - 22
Isopropyl CH ₃	21 - 23
Alanine β-C	16 - 18

¹⁹F NMR (376 MHz, DMSO-d₆)

Fluorine Assignment	Expected Chemical Shift (δ, ppm) Range
2'-F	-150 to -160

³¹P NMR (162 MHz, DMSO-d₆)

Phosphorus Assignment	Expected Chemical Shift (δ, ppm) Range
Phosphorus	3.0 - 4.0

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate analysis of pharmaceutical impurities.

Sample Preparation for NMR and MS

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the **Sofosbuvir impurity J** reference standard.
- **Dissolution:** Dissolve the sample in a suitable deuterated solvent for NMR analysis (e.g., 0.6 mL of DMSO- d_6 or $CDCl_3$). For MS analysis, dissolve the sample in a high-purity solvent such as acetonitrile or methanol.
- **Vortexing:** Gently vortex the sample to ensure complete dissolution.
- **Transfer:** For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the solution to an appropriate concentration (e.g., 1-10 $\mu\text{g/mL}$) for infusion or LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

- **Instrument:** Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.
- **Ionization Source:** Electrospray Ionization (ESI).
- **Polarity:** Positive.
- **Capillary Voltage:** 3.5 kV.
- **Sampling Cone Voltage:** 30 V.
- **Source Temperature:** 120 °C.
- **Desolvation Temperature:** 350 °C.
- **Mass Range:** m/z 100-1000.
- **Data Acquisition:** Centroid mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer.

- Solvent: DMSO-d₆.

- Temperature: 25 °C.

- ¹H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

- ¹³C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- ¹⁹F NMR:

- Pulse Program: zg30
- Number of Scans: 64
- Relaxation Delay: 1.0 s

- ³¹P NMR:

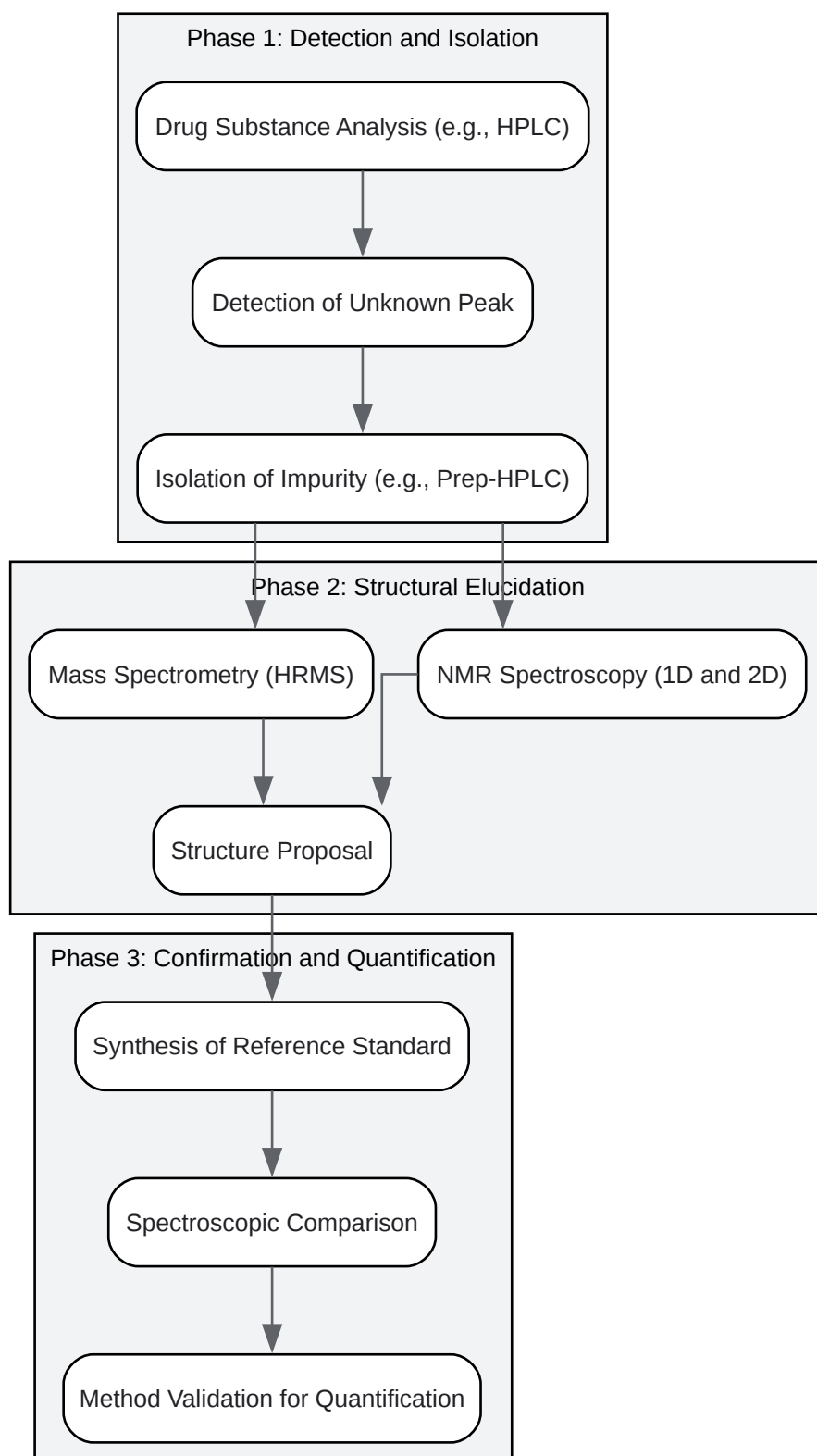
- Pulse Program: zg30
- Number of Scans: 128

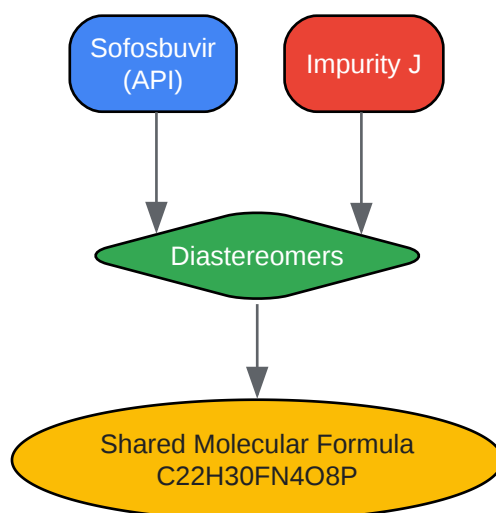
- Relaxation Delay: 2.0 s

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Sofosbuvir.





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